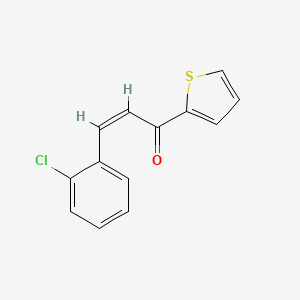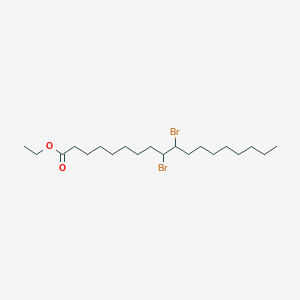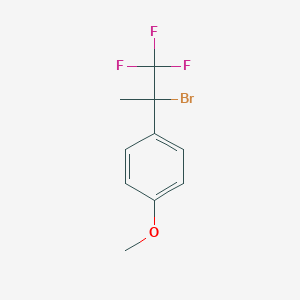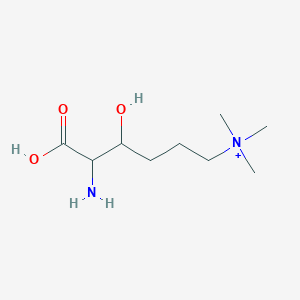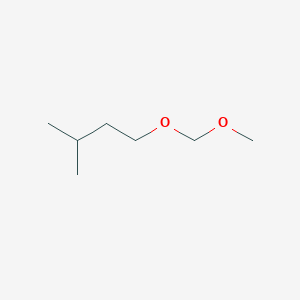![molecular formula C64H101N21O27S2 B14433984 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-63-9](/img/structure/B14433984.png)
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tallysomycin S(sub 1a) copper complex is a derivative of tallysomycin, a glycopeptide antibiotic related to bleomycin. Tallysomycins are known for their antitumor and antimicrobial properties. The copper complex form of tallysomycin S(sub 1a) enhances its biological activity, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tallysomycin S(sub 1a) copper complex involves the fermentation of Streptoalloteichus hindustanus, followed by the incorporation of copper ions into the tallysomycin molecule. The process begins with the fermentation of the bacterial strain in a medium containing specific precursor amines, which are incorporated into the tallysomycin structure . The copper complex is then formed by reacting the purified tallysomycin with copper salts under controlled conditions .
Industrial Production Methods
Industrial production of tallysomycin S(sub 1a) copper complex follows a similar fermentation process but on a larger scale. The fermentation broth is processed to isolate and purify the tallysomycin, which is then complexed with copper ions. The final product is obtained through a series of purification steps, including chromatography and lyophilization .
Analyse Chemischer Reaktionen
Types of Reactions
Tallysomycin S(sub 1a) copper complex undergoes various chemical reactions, including:
Reduction: The complex can be reduced under specific conditions, altering its biological activity.
Substitution: The copper ion can be replaced by other metal ions, changing the properties of the complex.
Common Reagents and Conditions
Common reagents used in the reactions of tallysomycin S(sub 1a) copper complex include:
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Ascorbic acid, sodium borohydride.
Substituting agents: Various metal salts (e.g., zinc chloride, iron sulfate).
Major Products
The major products formed from these reactions include:
Oxidized tallysomycin: Enhanced antimicrobial activity.
Reduced tallysomycin: Altered antitumor properties.
Substituted metal complexes: Varied biological activities depending on the metal ion.
Wissenschaftliche Forschungsanwendungen
Tallysomycin S(sub 1a) copper complex has a wide range of scientific research applications:
Chemistry: Used as a model compound to study metal-ligand interactions and redox chemistry.
Biology: Investigated for its antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent for cancer and bacterial infections.
Industry: Utilized in the development of new antibiotics and anticancer drugs.
Wirkmechanismus
The mechanism of action of tallysomycin S(sub 1a) copper complex involves the generation of reactive oxygen species (ROS) through redox reactions mediated by the copper ion . These ROS cause damage to cellular components, including DNA, proteins, and lipids, leading to cell death . The complex targets specific molecular pathways involved in cell proliferation and survival, making it effective against cancer cells and bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bleomycin: Another glycopeptide antibiotic with similar antitumor properties.
Glyoxal-bis(N4-methylthiosemicarbazone) copper complex: Known for its copper-dependent antibacterial properties.
Copper(II) complexes with N-donor ligands: Exhibits antimicrobial activity.
Uniqueness
Tallysomycin S(sub 1a) copper complex is unique due to its specific structure and the presence of the copper ion, which enhances its biological activity. Unlike other similar compounds, it has a broader range of applications in both antimicrobial and antitumor research .
Eigenschaften
CAS-Nummer |
77368-63-9 |
|---|---|
Molekularformel |
C64H101N21O27S2 |
Molekulargewicht |
1660.7 g/mol |
IUPAC-Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C64H101N21O27S2/c1-21-38(82-53(84-51(21)70)27(12-34(68)90)76-14-26(67)52(71)100)55(102)83-40(48(28-15-73-20-77-28)109-63-50(44(96)41(93)32(16-86)108-63)110-62-46(98)49(111-64(72)105)42(94)33(17-87)107-62)57(104)78-22(2)31(89)13-36(92)81-39(23(3)88)56(103)85-58(112-61-45(97)43(95)37(69)24(4)106-61)47(99)60-80-30(19-114-60)59-79-29(18-113-59)54(101)75-9-5-7-25(66)11-35(91)74-10-6-8-65/h15,18-20,22-27,31-33,37,39-50,58,61-63,76,86-89,93-99H,5-14,16-17,65-67,69H2,1-4H3,(H2,68,90)(H2,71,100)(H2,72,105)(H,73,77)(H,74,91)(H,75,101)(H,78,104)(H,81,92)(H,83,102)(H,85,103)(H2,70,82,84) |
InChI-Schlüssel |
UTGDMRPEOOFHIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCN)N)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


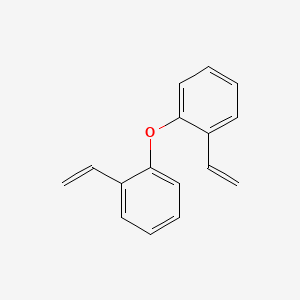
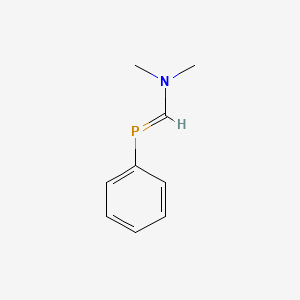
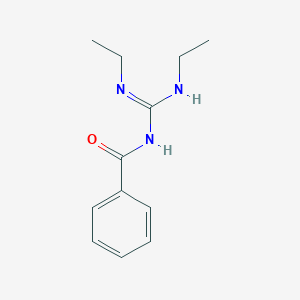
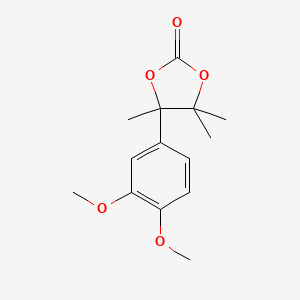

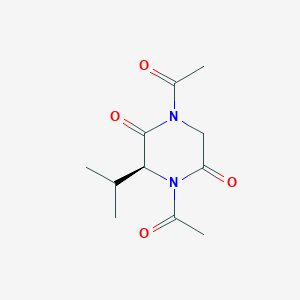

![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)
